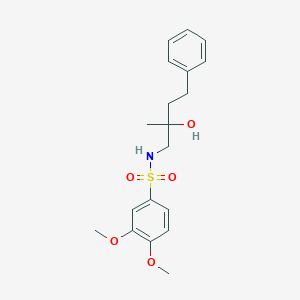![molecular formula C11H8N2O2S B2510037 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile CAS No. 592540-22-2](/img/structure/B2510037.png)
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile” is a derivative of thiazolidinone . Thiazolidinones are a class of compounds that have a five-membered ring structure containing nitrogen and sulfur atoms . They are known for their wide range of biological activities and are used in the preparation of various pharmaceuticals .
Chemical Reactions Analysis
Thiazolidinone derivatives are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . They can undergo various chemical reactions depending on the functional groups attached to the thiazolidinone ring .Scientific Research Applications
Synthesis and Potential Biological Applications
- Thiazolidinone derivatives, including those related to 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile, have been synthesized and are recognized for their potential biological applications. For instance, Masteloto et al. (2015) synthesized 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones using a one-pot reaction method. These novel heterocycles are noted for their potential biological significance due to the presence of thiazolidinone and 1,3-benzodioxole moieties (Masteloto et al., 2015).
Antioxidant and Anti-inflammatory Activities
- Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown efficacy in various assays including DPPH radical scavenging and lipid peroxide inhibition, highlighting their potential as therapeutic agents (Koppireddi et al., 2013).
Antitumor and Anti-inflammatory Potential
- Research by Horishny et al. (2020) focused on synthesizing 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones for antitumor and anti-inflammatory applications. This highlights the potential of thiazolidinone derivatives in cancer and inflammation treatment (Horishny et al., 2020).
Antimicrobial and Antifungal Properties
- A series of thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study by El Bialy et al. (2011) demonstrated the efficacy of these compounds against Mycobacterium tuberculosis and Candida albicans, suggesting their utility in treating infections (El Bialy et al., 2011).
Synthesis and Bioactivity Screening
- Research into the synthesis and biological activity screening of various 1,3-thiazolidin-4-one compounds has been conducted. Ayyash and Hammady (2020) synthesized and identified a variety of 1,3-thiazolidin-4-ones with significant antimicrobial activity, further emphasizing the diverse applications of these compounds in the field of medicinal chemistry (Ayyash & Hammady, 2020).
MMP Inhibitors in Tissue Damage
- Thiazolidinone derivatives have been studied for their effectiveness in inhibiting matrix metalloproteinases (MMPs), which are involved in inflammatory and oxidative processes. Incerti et al. (2018) synthesized compounds combining benzisothiazole and 4-thiazolidinone, demonstrating their potential in treating tissue damage and inflammatory conditions (Incerti et al., 2018).
Mechanism of Action
The mechanism of action of thiazolidinone derivatives can vary depending on their structure and the functional groups present. Some thiazolidinone derivatives are known to act as antioxidants, scavenging free radicals and reducing oxidative stress . Others have been found to have antimicrobial activity, potentially by interfering with bacterial cell wall synthesis .
Future Directions
Thiazolidinone derivatives are a promising class of compounds for the development of new pharmaceuticals due to their wide range of biological activities. Future research could focus on synthesizing new thiazolidinone derivatives, including “2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile”, and testing their biological activities. Additionally, more detailed studies on the mechanisms of action of these compounds could lead to a better understanding of their therapeutic potential .
Biochemical Analysis
Biochemical Properties
Thiazolidine derivatives, to which this compound belongs, are reported to possess extensive biological potential . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Molecular Mechanism
It is known that thiazolidine derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUDOJCIRPPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
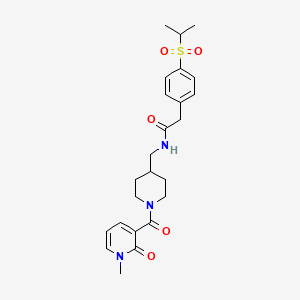
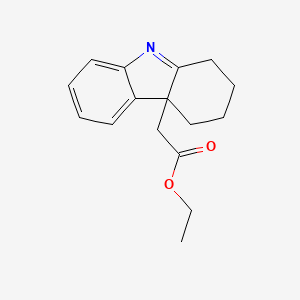

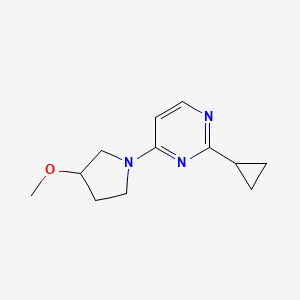

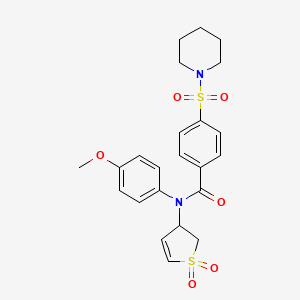
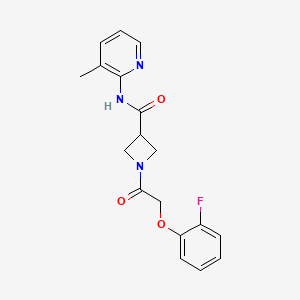

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)
